

Application Notes and Protocols for the Quantification of Fluoxinitinib (C25H19F2NO5)

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Compound of Interest

Compound Name: **C25H19F2NO5**

Cat. No.: **B12632938**

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Introduction

Fluoxinitinib (molecular formula: **C25H19F2NO5**) is a novel synthetic compound under investigation as a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, a critical mediator in inflammatory responses. As Fluoxinitinib progresses through preclinical and clinical development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies.[\[1\]](#)[\[2\]](#) These application notes provide detailed protocols for the quantification of Fluoxinitinib using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Fluoxinitinib in bulk drug substance and simple formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

- System: Agilent 1260 Infinity II HPLC or equivalent
- Column: Symmetry® C18, 4.6 x 250 mm, 5 µm[\[3\]](#)

- Mobile Phase: 0.1% Acetic Acid in Water:Acetonitrile (60:40, v/v)[3]
- Flow Rate: 1.0 mL/min[3]
- Injection Volume: 10 μ L[3]
- Column Temperature: 25°C
- Detection: UV at 272 nm[3]
- Run Time: 15 minutes[3]

2. Preparation of Solutions:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fluoxinitinib reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Preparation: Dissolve the sample containing Fluoxinitinib in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 μ m PVDF syringe filter before injection.[4]

Data Presentation

Table 1: HPLC-UV Method Validation Summary

Parameter	Result
Linearity (R^2)	> 0.999
Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.7 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98.5% - 101.2%
Retention Time	~ 7.8 min

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for the sensitive and selective quantification of Fluoxinitinib in complex biological matrices such as human plasma, essential for pharmacokinetic studies.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol

1. Instrumentation and Conditions:

- LC System: Shimadzu Nexera X2 or equivalent
- MS System: SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent[\[8\]](#)
- Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 30 mm, 2.7 μm [\[9\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
- Flow Rate: 0.5 mL/min

- Injection Volume: 5 μ L
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Fluoxinitinib: m/z 452.1 -> 254.2
 - Internal Standard (IS): (e.g., Labetalol) m/z 329.2 -> 162.1

2. Sample Preparation (Plasma):

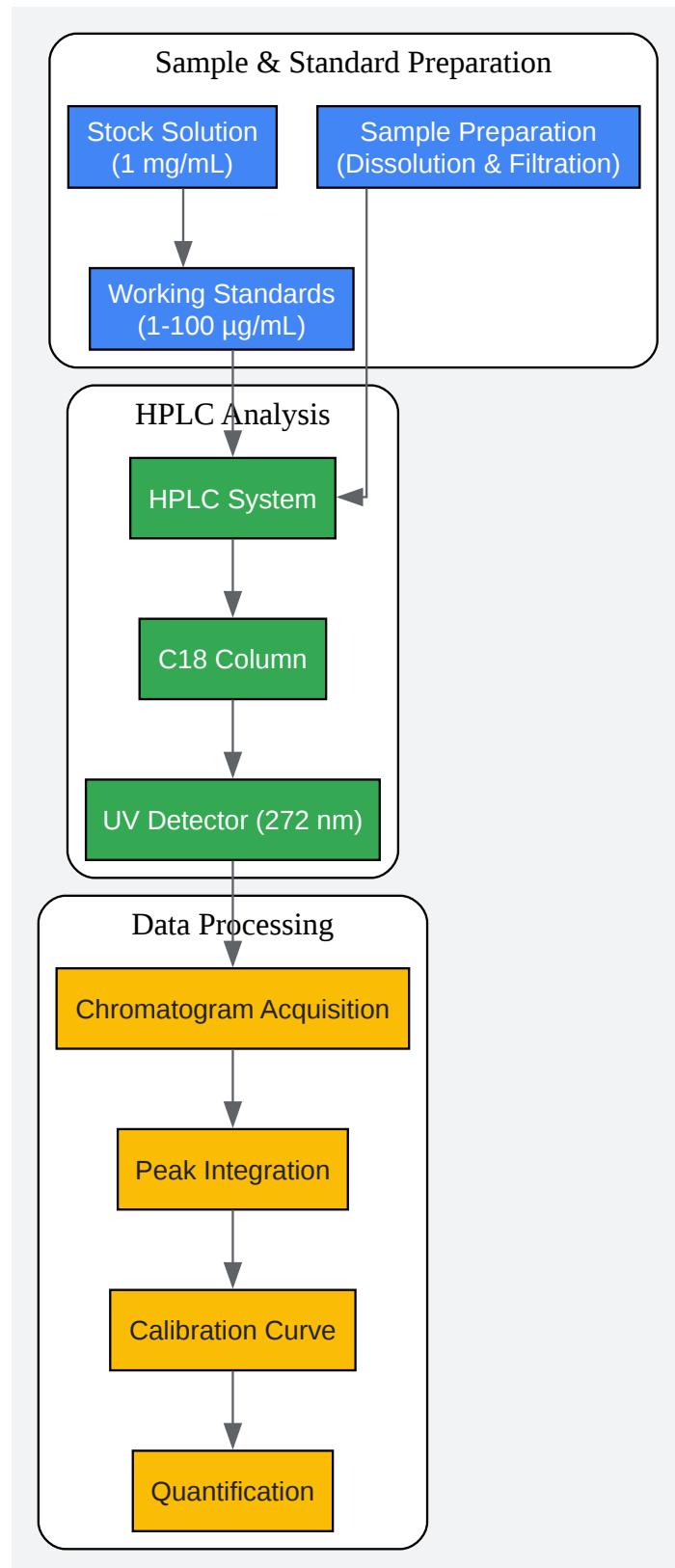
- Protein Precipitation: To 100 μ L of plasma sample, add 300 μ L of acetonitrile containing the internal standard.
- Vortex: Vortex the mixture for 1 minute.
- Centrifuge: Centrifuge at 13,000 rpm for 10 minutes.
- Inject: Transfer the supernatant to an HPLC vial and inject into the LC-MS/MS system.[7]

Data Presentation

Table 2: LC-MS/MS Method Validation Summary

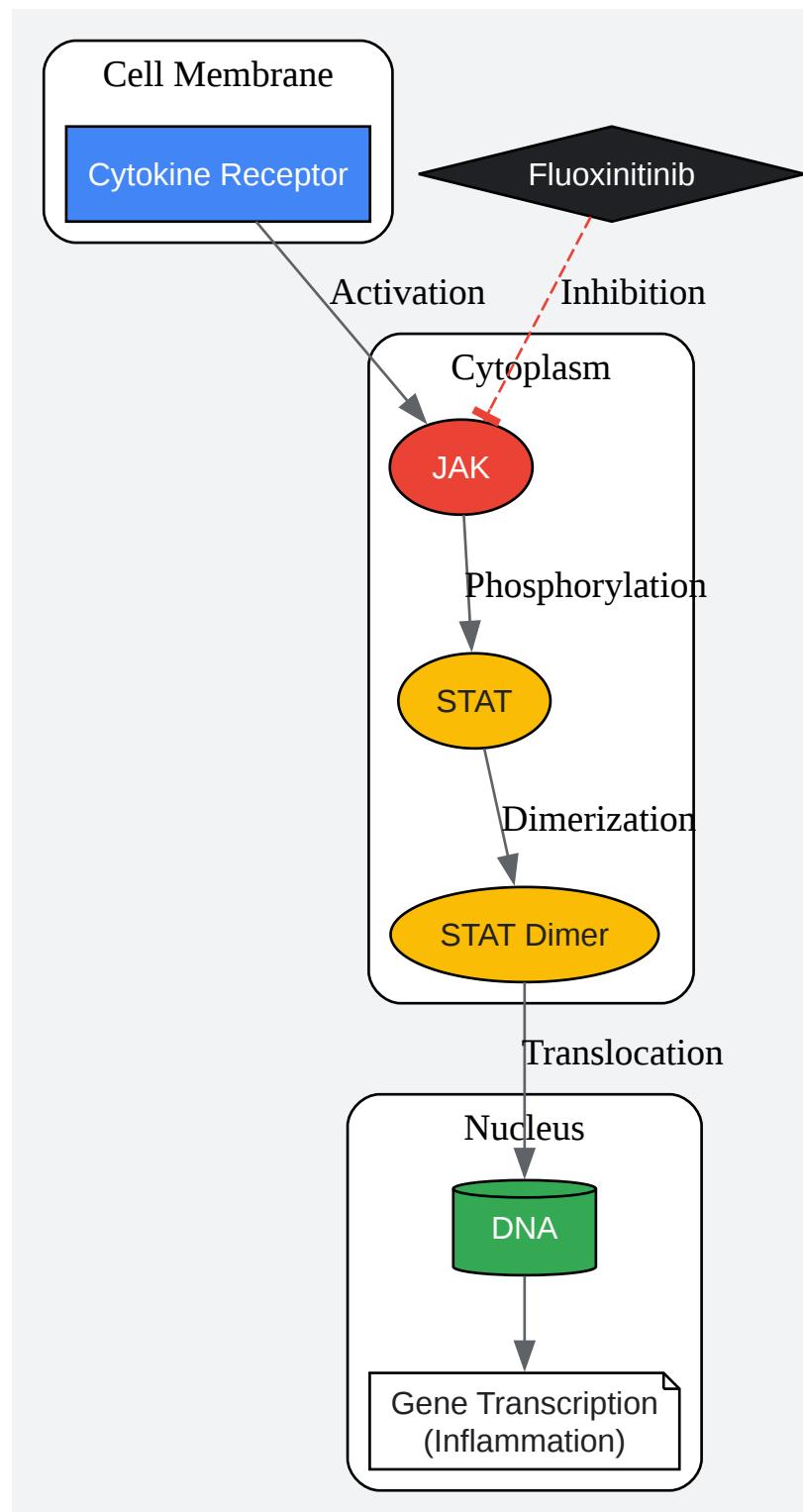
Parameter	Result
Linearity (R^2)	> 0.998
Range	0.1 - 500 ng/mL
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Precision (%RSD)	< 5%
Accuracy (% Recovery)	95.7% - 104.3%
Matrix Effect	Minimal (<10%)

Visualizations



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Caption: HPLC-UV analytical workflow for Fluoxinitinib.



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Caption: Proposed mechanism of action of Fluoxinitinib.

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